gamma-Selinene

Description

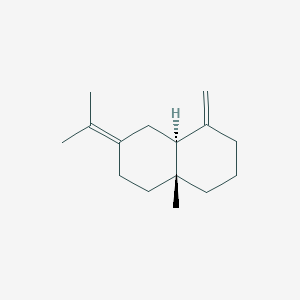

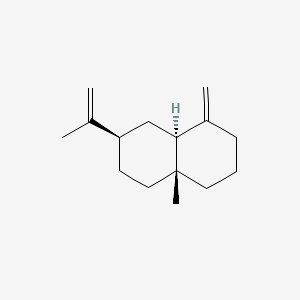

Structure

3D Structure

Properties

IUPAC Name |

(4aS,8aR)-8a-methyl-4-methylidene-6-propan-2-ylidene-2,3,4a,5,7,8-hexahydro-1H-naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h14H,3,5-10H2,1-2,4H3/t14-,15+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMZHSBMIZBMVMN-LSDHHAIUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1CCC2(CCCC(=C)C2C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C1CC[C@]2(CCCC(=C)[C@@H]2C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017542 | |

| Record name | gamma-Selinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

515-17-3 | |

| Record name | γ-Selinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=515-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Selinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Occurrence and Distribution of γ-Selinene in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-selinene (γ-selinene) is a naturally occurring bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄. As a member of the eudesmane class of sesquiterpenoids, γ-selinene is a significant component of the essential oils of numerous plant species, contributing to their characteristic aromas and exhibiting a range of biological activities. This technical guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and analytical methodologies for γ-selinene in plants, aimed at researchers, scientists, and professionals in the field of drug development.

Natural Sources and Distribution of γ-Selinene

This compound is widely distributed throughout the plant kingdom, with notable concentrations found in the essential oils of various plant families, particularly the Apiaceae (carrot family) and Asteraceae (daisy family). Its presence has also been documented in several other families, highlighting its diverse botanical origins. The concentration of γ-selinene can vary significantly depending on the plant species, geographical location, harvesting time, and the specific plant part utilized for extraction.

Quantitative Data of γ-Selinene in Various Plant Species

The following table summarizes the quantitative data of γ-selinene and its isomers (α- and β-selinene) found in the essential oils of several plant species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis.

| Plant Species | Family | Plant Part | γ-Selinene (%) | α-Selinene (%) | β-Selinene (%) | Reference(s) |

| Senecio anteuphorbium | Asteraceae | Aerial parts | 27.2 | - | - | [1] |

| Helichrysum italicum | Asteraceae | Flowers | - | 8.1 | 13.6 | [2] |

| Helichrysum italicum | Asteraceae | - | - | 4.28 | 5.59 | [3] |

| Apium graveolens (Celery) | Apiaceae | Seeds | - | - | 35.52 | [4] |

| Apium graveolens (Celery) | Apiaceae | Fruits | - | 15.7-18.8 (total selinenes) | - | [5] |

| Morella pubescens | Myricaceae | Leaves | - | - | 8.0 | [6] |

| Callicarpa macrophylla | Lamiaceae | Leaves | - | 1.7 | 20-29 | [7] |

| Callicarpa macrophylla | Lamiaceae | Fruit | - | 6 | 41.6 | [7] |

Note: "-" indicates that the data was not reported in the cited source. The percentages represent the relative abundance of the compound in the essential oil.

Biosynthesis of γ-Selinene

The biosynthesis of γ-selinene, like all sesquiterpenes, originates from the isoprenoid pathway. The key precursor molecule is farnesyl pyrophosphate (FPP), which is formed from the condensation of three isoprene units. The cyclization of the linear FPP molecule into the bicyclic eudesmane skeleton is the critical step in the formation of γ-selinene. This reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (TPSs).

While a specific "this compound synthase" has not been definitively isolated and characterized, it is understood that some sesquiterpene synthases exhibit product promiscuity, meaning a single enzyme can produce multiple sesquiterpene products. For instance, δ-selinene synthase is known to produce γ-selinene as a minor product. The proposed biosynthetic pathway involves the ionization of FPP to a farnesyl cation, which then undergoes a series of cyclizations and rearrangements to form the eudesmane cation, a common intermediate for eudesmane-type sesquiterpenes. A final deprotonation step yields γ-selinene.

Biosynthetic pathway of γ-Selinene from IPP and DMAPP.

Experimental Protocols

Extraction of Essential Oil by Hydrodistillation

This protocol describes a standard laboratory procedure for the extraction of essential oils from plant material, such as celery seeds, using a Clevenger-type apparatus.[6][7]

Materials and Apparatus:

-

Dried plant material (e.g., 100 g of celery seeds)

-

Distilled water

-

Round-bottom flask (2 L)

-

Clevenger-type apparatus

-

Heating mantle

-

Condenser

-

Collection vial

-

Anhydrous sodium sulfate

Procedure:

-

Weigh 100 g of the dried plant material and place it into the 2 L round-bottom flask.

-

Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.

-

Set up the hydrodistillation apparatus by connecting the round-bottom flask to the Clevenger trap and the condenser. Ensure all joints are properly sealed.

-

Circulate cold water through the condenser.

-

Begin heating the flask using the heating mantle. Bring the water to a boil and maintain a steady rate of distillation for 3-4 hours.

-

As the steam condenses, the essential oil and water will collect in the Clevenger trap. The less dense essential oil will form a layer on top of the water.

-

After the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature.

-

Carefully collect the essential oil from the side arm of the Clevenger trap into a collection vial.

-

Dry the collected essential oil by adding a small amount of anhydrous sodium sulfate.

-

Store the dried essential oil in a sealed, dark glass vial at 4°C until analysis.

General workflow for essential oil extraction via hydrodistillation.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general procedure for the qualitative and quantitative analysis of essential oils to identify and quantify γ-selinene and other constituents.[8][9][10][11]

Materials and Equipment:

-

Essential oil sample

-

Volatile solvent (e.g., hexane or dichloromethane)

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for terpene analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium carrier gas

-

Reference standards for compound identification

Procedure:

-

Sample Preparation: Prepare a 1% (v/v) solution of the essential oil in a suitable volatile solvent (e.g., hexane).

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to 250°C.

-

Injection Volume: 1 µL.

-

Injection Mode: Split mode (e.g., split ratio 1:50).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 60°C for 2 minutes.

-

Ramp: Increase at a rate of 3°C/min to 240°C.

-

Hold: Maintain at 240°C for 5 minutes.

-

-

-

Mass Spectrometer Parameters:

-

Ion Source: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis:

-

Identify the constituents by comparing their mass spectra with those in a spectral library (e.g., NIST, Wiley).

-

Confirm the identification by comparing the retention indices (RI) with those of authentic standards or literature values.

-

Quantify the relative percentage of each component by integrating the peak areas in the total ion chromatogram.

-

Role in Plant Signaling

While direct evidence of γ-selinene's specific role in plant signaling pathways is limited, the broader class of sesquiterpenes is well-known to be involved in plant defense mechanisms.[2][12][13] Sesquiterpenes can act as phytoalexins to ward off pathogens, as deterrents to herbivores, and as signaling molecules to attract natural predators of herbivores.[3][14]

The biosynthesis of many sesquiterpenes, including those in the eudesmane class, is often induced by biotic and abiotic stresses. This induction is frequently mediated by the jasmonic acid (JA) signaling pathway, a central regulator of plant defense responses.[15][16][17][18] It is plausible that γ-selinene, as a stress-induced volatile, could be involved in intra-plant signaling to prime distal tissues for defense, or in inter-plant communication to alert neighboring plants of a threat. Further research is needed to elucidate the precise signaling cascades in which γ-selinene participates.

Hypothesized role of γ-Selinene in plant defense signaling.

Conclusion

This compound is a widely distributed sesquiterpene in the plant kingdom, with significant concentrations found in commercially important plant families like Apiaceae and Asteraceae. Its biosynthesis from farnesyl pyrophosphate is a key area of study in plant secondary metabolism. Standardized protocols for its extraction via hydrodistillation and quantification by GC-MS are essential for consistent and reliable research. While its precise role in plant signaling is still under investigation, its likely involvement in jasmonic acid-mediated defense pathways makes it a compound of interest for understanding plant-environment interactions and for potential applications in agriculture and medicine. This guide provides a foundational understanding for professionals seeking to explore the scientific and commercial potential of γ-selinene.

References

- 1. researchgate.net [researchgate.net]

- 2. unn.edu.ng [unn.edu.ng]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Identification and quantitative determination of eudesmane-type acids from the essential oil of Dittrichia viscosa sp. viscosa using 13C-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. vipsen.vn [vipsen.vn]

- 9. An Easy-To-Understand Guide To GCMS Testing For Essential Oils [newdirectionsaromatics.com]

- 10. scitepress.org [scitepress.org]

- 11. biomedgrid.com [biomedgrid.com]

- 12. The roles of plant sesquiterpenes in defense against biotic and abiotic stresses | Semantic Scholar [semanticscholar.org]

- 13. pnas.org [pnas.org]

- 14. Sesquiterpene lactone stereochemistry influences herbivore resistance and plant fitness in the field - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Recent Advances in Research into Jasmonate Biosynthesis and Signaling Pathways in Agricultural Crops and Products [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of γ-Selinene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of γ-selinene, a bicyclic sesquiterpene found in various plant species, contributing to their characteristic aromas and playing roles in plant defense. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the metabolic pathway, key enzymes, and regulatory aspects. Detailed experimental protocols for the characterization of relevant enzymes and quantitative data from published studies are presented to facilitate further research in this area.

Introduction

Sesquiterpenes are a diverse class of C15 isoprenoid compounds synthesized in plants, fungi, and insects. They are major components of essential oils and are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. γ-Selinene, along with its isomers (α-, β-, and δ-selinene), is a significant constituent of the essential oils of numerous plants, including celery, cypress, and sage. The biosynthesis of these compounds is of considerable interest for applications in the fragrance, flavor, and pharmaceutical industries.

This guide focuses on the enzymatic steps leading to the formation of γ-selinene from the central precursor of all sesquiterpenes, farnesyl diphosphate (FPP). It will detail the current understanding of the multi-product nature of the enzymes involved, known as terpene synthases (TPSs), and provide practical methodologies for their study.

The γ-Selinene Biosynthesis Pathway

The biosynthesis of γ-selinene originates from the fundamental building blocks of all terpenoids: isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP)[1]. These five-carbon units are produced through the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in plastids.

The formation of the immediate precursor to all sesquiterpenes, (2E,6E)-farnesyl diphosphate (FPP), is catalyzed by FPP synthase (FPPS), which sequentially condenses two molecules of IPP with one molecule of DMAPP.

The final and key step in the biosynthesis of γ-selinene is the cyclization of the linear FPP molecule. This complex reaction is catalyzed by a class of enzymes known as sesquiterpene synthases (sesqui-TPSs). It is important to note that a dedicated "γ-selinene synthase" that exclusively produces this isomer has not been extensively characterized. Instead, γ-selinene is often one of several products generated by multi-product sesquiterpene synthases. For instance, a sesquiterpene synthase from sandalwood (Santalum album), SasesquiTPS1, has been shown to produce α- and β-selinene, alongside other sesquiterpenes, from FPP[2]. The formation of different selinene isomers is dependent on the specific folding of the FPP substrate within the enzyme's active site and the precise control of carbocationic intermediates.

The proposed cyclization mechanism for eudesmane-type sesquiterpenes like selinene involves an initial 1,10-cyclization of FPP to form a germacrenyl cation, followed by a 2,7-cyclization to generate the bicyclic eudesmyl cation. Deprotonation of this cation at different positions then leads to the various selinene isomers.

Quantitative Data

The characterization of sesquiterpene synthases often involves determining their kinetic parameters to understand their efficiency and substrate affinity. Below is a summary of kinetic data for a multi-product sesquiterpene synthase from Santalum album (SasesquiTPS1) which produces selinene isomers as minor products.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Major Products | Minor Products (including Selinenes) | Reference |

| SasesquiTPS1 | FPP | 1.5 ± 0.2 | 0.03 | 2.0 x 104 | Germacrene D-4-ol, Helminthogermacrene | α-Bulnesene, γ-Muurolene, α-Selinene, β-Selinene | [2] |

Note: Data for a dedicated γ-selinene synthase is not currently available in the literature. The data presented is for a multi-product enzyme for which selinenes are among the products.

Experimental Protocols

This section provides detailed methodologies for the key experiments required to identify and characterize a putative γ-selinene synthase. These protocols are based on established methods for terpene synthase analysis, with specific details adapted from the study of SasesquiTPS1 from Santalum album[2].

Gene Isolation and Cloning

-

RNA Extraction and cDNA Synthesis:

-

Total RNA is extracted from plant tissue known to produce γ-selinene (e.g., heartwood of Santalum album).

-

First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and an oligo(dT) primer.

-

-

PCR Amplification:

-

Degenerate primers targeting conserved regions of known terpene synthases are used to amplify a partial cDNA fragment.

-

Rapid Amplification of cDNA Ends (RACE)-PCR is then performed to obtain the full 5' and 3' ends of the transcript.

-

Based on the assembled full-length sequence, gene-specific primers are designed to amplify the complete open reading frame (ORF).

-

-

Cloning:

-

The full-length ORF is cloned into a suitable expression vector, such as pET-28a(+), for protein expression in Escherichia coli.

-

The integrity of the cloned sequence is confirmed by DNA sequencing.

-

Heterologous Protein Expression and Purification

-

Expression:

-

The expression vector containing the putative synthase gene is transformed into an E. coli expression strain (e.g., BL21(DE3)).

-

A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic.

-

The culture is grown at 37°C to an OD600 of 0.6-0.8.

-

Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1.0 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-20°C) for 16-20 hours to enhance the yield of soluble protein.

-

-

Purification:

-

Cells are harvested by centrifugation and resuspended in a lysis buffer.

-

The cells are lysed by sonication on ice.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

If the protein is expressed with a polyhistidine tag, it is purified from the soluble fraction using immobilized metal affinity chromatography (IMAC) on a Ni-NTA resin.

-

The purified protein is desalted and concentrated using ultrafiltration.

-

Protein purity is assessed by SDS-PAGE.

-

In Vitro Enzyme Assays

-

Assay Conditions:

-

The standard assay mixture contains the purified recombinant enzyme, the substrate FPP, and a buffer containing a divalent metal cofactor, typically MgCl2.

-

A typical reaction buffer is 50 mM HEPES (pH 7.2), 10 mM MgCl2, and 5 mM dithiothreitol (DTT).

-

The reaction is initiated by the addition of FPP.

-

-

Product Extraction:

-

The reaction mixture is overlaid with an organic solvent, such as hexane or pentane, to trap the volatile terpene products.

-

The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

The reaction is stopped, and the organic layer containing the products is collected.

-

Product Identification by GC-MS

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

The extracted products are analyzed by GC-MS.

-

A non-polar capillary column (e.g., HP-5MS) is typically used for the separation of sesquiterpenes.

-

The identity of the products is confirmed by comparing their mass spectra and retention times with those of authentic standards and by comparison with mass spectral libraries (e.g., NIST, Wiley).

-

Enzyme Kinetics

-

Determination of Km and kcat:

-

Enzyme assays are performed with varying concentrations of the substrate FPP.

-

The rate of product formation is quantified by GC-FID or GC-MS using an internal standard.

-

The kinetic parameters, Michaelis constant (Km) and catalytic rate (kcat), are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

-

Regulation of γ-Selinene Biosynthesis

The biosynthesis of sesquiterpenes, including γ-selinene, is often spatially and temporally regulated in plants. The expression of sesquiterpene synthase genes can be induced by various developmental cues and in response to biotic and abiotic stresses, such as herbivory and pathogen attack[1]. This regulation allows the plant to produce these defensive compounds when and where they are needed. Further research is required to elucidate the specific regulatory networks that control the expression of the synthases responsible for γ-selinene production.

Conclusion

The biosynthesis of γ-selinene is a fascinating example of the complex enzymatic machinery that plants have evolved to produce a vast array of specialized metabolites. While a dedicated γ-selinene synthase remains to be fully characterized, the study of multi-product sesquiterpene synthases provides valuable insights into the mechanisms of sesquiterpene formation. The protocols and data presented in this guide offer a foundation for researchers to further investigate the biosynthesis of γ-selinene and other valuable sesquiterpenes, paving the way for their potential biotechnological production.

References

The Selinene Isomers: A Deep Dive into Their Discovery and Historical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The selinene isomers, a group of bicyclic sesquiterpenes with the chemical formula C₁₅H₂₄, have been a subject of keen scientific interest for over a century. First identified in the essential oil of celery seeds, these volatile organic compounds are now known to be widely distributed throughout the plant kingdom. Their structural complexity and diverse biological activities have made them important targets for natural product chemists and pharmacologists alike. This technical guide provides a comprehensive overview of the discovery and historical research of the four main selinene isomers: α-selinene, β-selinene, γ-selinene, and δ-selinene.

Historical Discovery and Key Milestones

The story of the selinenes begins in the early 20th century, a period of burgeoning interest in the chemical constituents of essential oils.

The Pioneering Work of Ruzicka and Stoll (1923): The seminal research on selinenes is attributed to Leopold Ruzicka and M. Stoll, who in 1923, published their work on the components of celery seed oil (Apium graveolens)[1]. Through meticulous fractional distillation and chemical degradation studies, they were the first to isolate and propose the bicyclic eudesmane skeleton as the fundamental structure of what would later be recognized as a mixture of selinene isomers. While they did not fully characterize each individual isomer, their work laid the crucial groundwork for all subsequent research.

Early Investigations by Semmler, Wallach, and Müller: Prior to and concurrent with Ruzicka and Stoll's work, other notable chemists were also investigating terpenes from various plant sources. F. W. Semmler, as well as Otto Wallach and his student F. C. Müller, made significant contributions to the broader understanding of sesquiterpenes, which indirectly informed the structural elucidation of the selinenes. Their development of degradation and derivatization techniques was instrumental in piecing together the complex structures of these molecules.

Isolation and Characterization of Individual Isomers: Following the initial discovery, subsequent research focused on separating and characterizing the individual selinene isomers from a variety of natural sources.

-

α-Selinene and β-Selinene: As the most abundant isomers in celery seed oil, α- and β-selinene were the first to be extensively studied[1]. Their separation was a significant challenge for early chemists, relying on painstaking fractional distillation and the preparation of crystalline derivatives.

-

γ-Selinene and δ-Selinene: The discovery of the less common γ- and δ-selinene isomers came later, as analytical techniques with higher resolution became available. These isomers were often identified as minor components in a wide range of essential oils.

Physicochemical Properties of Selinene Isomers

The selinene isomers share the same molecular formula but differ in the position of their double bonds, leading to distinct physical and spectral properties.

| Property | α-Selinene | β-Selinene | γ-Selinene | δ-Selinene |

| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ |

| Molecular Weight | 204.35 g/mol | 204.35 g/mol | 204.35 g/mol | 204.35 g/mol |

| Boiling Point | 135 °C at 16 Torr[2] | 262.9 °C at 760 mmHg[3] | ~270 °C at 760 mmHg | 282-283 °C at 760 mmHg[4] |

| Optical Rotation | [α]D ≈ -6.8° (in CHCl₃) | [α]D ≈ +36° (in CHCl₃) | Not available | Not available |

| CAS Number | 473-13-2[1] | 17066-67-0[1] | 515-17-3[1] | 473-14-3[1] |

Experimental Protocols: Historical and Modern Approaches

The isolation and structural elucidation of the selinene isomers have evolved significantly with advancements in chemical techniques.

Historical Methods of Isolation and Purification

Fractional Distillation: In the early 20th century, fractional distillation was the primary method for separating components of essential oils based on their boiling points[5]. This technique, though laborious, allowed for the initial enrichment of selinene-containing fractions from celery seed oil and other sources. The process involved carefully heating the essential oil mixture and collecting the vapors that distilled at different temperature ranges.

Chemical Derivatization: To further purify and characterize the isomers, early researchers relied on the formation of crystalline derivatives. By reacting the selinene-containing fractions with reagents like hydrogen chloride or nitrosyl chloride, they could form solid adducts. These derivatives could then be purified by recrystallization and subsequently decomposed to regenerate the purified selinene isomer.

Modern Analytical and Spectroscopic Techniques

Gas Chromatography-Mass Spectrometry (GC-MS): The advent of GC-MS revolutionized the analysis of complex mixtures like essential oils. This powerful technique allows for the separation of individual isomers based on their retention times on a GC column and their subsequent identification through their unique mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy has been indispensable in the definitive structural elucidation of the selinene isomers. Both ¹H and ¹³C NMR provide detailed information about the connectivity and stereochemistry of the molecules.

-

¹H NMR: Provides information on the chemical environment and connectivity of hydrogen atoms.

-

¹³C NMR: Reveals the number and types of carbon atoms in the molecule[5][6][7][8][9][10][11][12]. The chemical shifts are characteristic of the different carbon environments within the eudesmane skeleton.

Key Experimental Workflows

The general workflow for the isolation and identification of selinene isomers from a plant source has remained conceptually similar over time, though the techniques employed have become vastly more sophisticated.

Biosynthesis of Selinene Isomers

The selinene isomers, like all sesquiterpenes, are biosynthesized from farnesyl pyrophosphate (FPP). The cyclization of FPP is catalyzed by a class of enzymes known as terpene synthases or cyclases. The formation of the eudesmane skeleton, the core structure of the selinenes, proceeds through a series of carbocationic intermediates.

The specific selinene isomer produced is determined by the precise folding of the FPP substrate within the active site of the selinene synthase enzyme and the specific deprotonation step that terminates the cyclization cascade.

Conclusion

The journey of the selinene isomers from their initial discovery in celery seed oil to their current status as well-characterized natural products is a testament to the advancements in organic chemistry. From the arduous fractional distillations of the early 20th century to the powerful spectroscopic techniques of today, the study of these fascinating molecules has paralleled the development of the field itself. As research continues to uncover the diverse biological activities of the selinene isomers, they are poised to remain a significant area of investigation for drug development and other applications. This guide has provided a comprehensive historical and technical overview to aid researchers in their exploration of this important class of sesquiterpenes.

References

- 1. Selinene - Wikipedia [en.wikipedia.org]

- 2. 473-13-2 CAS MSDS (ALPHA-SELINENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 13Carbon NMR [chem.ch.huji.ac.il]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. compoundchem.com [compoundchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Gamma-Selinene: A Technical Guide to its Physical, Chemical, and Biological Properties

Introduction

Gamma-selinene is a naturally occurring bicyclic sesquiterpene hydrocarbon found in a variety of plants, including celery (Apium graveolens), cannabis (Cannabis sativa), and cypress.[1] As a component of essential oils, it contributes to their characteristic aroma and has garnered interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its biological significance for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a distinct strong, earthy, and woody odor.[2] It is classified as a eudesmane sesquiterpenoid, sharing the molecular formula C15H24 with its isomers, alpha-, beta-, and delta-selinene, from which it differs in the position of its double bonds.[1][3]

Data Presentation: Physical and Chemical Characteristics

| Property | Value | Source(s) |

| Molecular Formula | C15H24 | [1][4][5] |

| Molecular Weight | 204.35 g/mol | [1][3][4][5] |

| CAS Number | 515-17-3 | [1][3][4][5][6] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Odor | Strong, earthy, woody | [2][7] |

| Boiling Point | 269-270 °C at 760 mmHg; 128-133 °C at 2 Torr | [4][7][8] |

| Density | 0.897 g/cm³; 0.9920 g/cm³ at 15 °C | [2][8] |

| Flash Point | 105.8 °C (222 °F) | [2][9] |

| Water Solubility | 0.03883 mg/L (estimated) | [9][10] |

| LogP (o/w) | ~6.7 (estimated) | [9] |

| IUPAC Name | 8a-methyl-4-methylidene-6-propan-2-ylidene-2,3,4a,5,7,8-hexahydro-1H-naphthalene | [4] |

Experimental Protocols

Isolation and Purification of this compound

A common method for the isolation of this compound from plant material is hydrodistillation, which is particularly suitable for volatile compounds like sesquiterpenes.[9][11][12]

Protocol: Hydrodistillation

-

Plant Material Preparation: Fresh or dried plant material (e.g., seeds, leaves) is ground or crushed to increase the surface area for efficient oil extraction.

-

Hydrodistillation: The prepared plant material is placed in a distillation flask with a sufficient volume of water. The flask is heated, and the resulting steam carries the volatile essential oils.

-

Condensation: The steam and essential oil vapor mixture is passed through a condenser, which cools the vapor back into a liquid state.

-

Separation: The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel. Due to the low water solubility of this compound and other essential oil components, the oil layer will separate from the aqueous layer and can be collected.

-

Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

-

Further Purification (Optional): For higher purity, the essential oil can be subjected to chromatographic techniques such as column chromatography or preparative gas chromatography.[13]

Characterization of this compound

The identification and structural elucidation of this compound are typically achieved through a combination of chromatographic and spectroscopic techniques.

Methodologies:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying this compound within an essential oil mixture. The sample is vaporized and separated based on its boiling point and interaction with the GC column. The mass spectrometer then fragments the eluted compounds, producing a unique mass spectrum that can be compared to spectral libraries for identification.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for the structural elucidation of purified this compound. These techniques provide detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise determination of its structure.[14][15][16]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the IR spectrum would show characteristic peaks for C-H bonds and C=C double bonds.

Biological Activity Assays

The following are representative protocols for evaluating the potential biological activities of this compound or essential oils containing it.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[2][17][18][19]

-

Cell Culture: RAW 264.7 cells are cultured in a suitable medium and seeded into 96-well plates.

-

Treatment: The cells are pre-treated with various concentrations of this compound for a specified period.

-

Stimulation: The cells are then stimulated with LPS to induce an inflammatory response and NO production.

-

Nitrite Measurement: After incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.[2][18]

-

Analysis: A decrease in nitrite concentration in the presence of this compound, compared to the LPS-stimulated control, indicates anti-inflammatory activity.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.[3][5][20]

-

Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared.

-

Incubation: Various concentrations of this compound are added to the DPPH solution.

-

Absorbance Measurement: The mixture is incubated in the dark, and the decrease in absorbance at a specific wavelength (typically 517 nm) is measured using a spectrophotometer.

-

Analysis: The percentage of DPPH radical scavenging activity is calculated, with a greater decrease in absorbance indicating higher antioxidant potential.

Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity.[8][10][21][22]

-

Cell Seeding: The target cell line (e.g., a cancer cell line) is seeded in a 96-well plate.

-

Treatment: The cells are treated with different concentrations of this compound.

-

MTT Addition: After an incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Formazan Solubilization: If the cells are viable, mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the formazan.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured with a spectrophotometer. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus, cytotoxicity.

Antibacterial Activity: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.[23][24][25]

-

Inoculum Preparation: A standardized suspension of the target bacteria is prepared.

-

Serial Dilution: The this compound is serially diluted in a liquid growth medium in a 96-well plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated under conditions suitable for bacterial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Signaling Pathways and Biological Rationale

Biosynthesis Regulation

The biosynthesis of this compound, like other sesquiterpenes, originates from the isoprenoid pathway. The production of sesquiterpene synthases, the enzymes responsible for their creation, is regulated by plant hormones such as jasmonic acid (JA) and salicylic acid (SA). These hormones are key players in plant defense signaling.[1][4] Environmental stressors can trigger the production of JA and SA, which in turn activate transcription factors that upregulate the expression of genes involved in sesquiterpene biosynthesis.

Experimental Workflow

The general workflow for the study of this compound from a plant source involves a series of steps from isolation to activity testing.

Potential Anti-inflammatory Signaling Pathway

This compound has been suggested to exhibit anti-inflammatory properties, potentially by modulating key inflammatory signaling pathways. In a typical inflammatory response in macrophages induced by LPS, the activation of pathways like NF-κB leads to the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines. This compound may exert its effects by interfering with this cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. mjas.analis.com.my [mjas.analis.com.my]

- 3. DPPH Radical Scavenging Assay [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Progressive regulation of sesquiterpene biosynthesis in Arabidopsis and Patchouli (Pogostemon cablin) by the miR156-targeted SPL transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 9. mdpi.com [mdpi.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Post-Distillation By-Products of Aromatic Plants from Lamiaceae Family as Rich Sources of Antioxidants and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Time-Domain NMR: Generating Unique Insights into the Characterization of Heterogeneous Catalysis in Liquid Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of Anti-Inflammatory Effects of Celery Leaf and Stem Extracts in LPS-Induced RAW 264.7 Cells Using Nitric Oxide Assay and LC-MS Based Metabolomics [mdpi.com]

- 19. he02.tci-thaijo.org [he02.tci-thaijo.org]

- 20. Rapid Screening and Structural Characterization of Antioxidants from the Extract of Selaginella doederleinii Hieron with DPPH-UPLC-Q-TOF/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. texaschildrens.org [texaschildrens.org]

- 22. japsonline.com [japsonline.com]

- 23. scielo.br [scielo.br]

- 24. acgpubs.org [acgpubs.org]

- 25. Chemical Composition, Antioxidant, In Vitro and In Situ Antimicrobial, Antibiofilm, and Anti-Insect Activity of Cedar atlantica Essential Oil [mdpi.com]

Stereochemistry and Isomeric Forms of γ-Selinene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-selinene, a naturally occurring bicyclic sesquiterpene, and its isomers are of significant interest in phytochemical and pharmacological research due to their diverse biological activities. This technical guide provides an in-depth exploration of the stereochemistry and isomeric forms of γ-selinene. It includes a summary of their physicochemical and spectral properties, detailed experimental protocols for their isolation and analysis, and visualizations of their biosynthetic and potential signaling pathways. This document aims to serve as a comprehensive resource for professionals engaged in natural product chemistry, drug discovery, and development.

Introduction

Selinenes are a group of isomeric sesquiterpenes with the molecular formula C₁₅H₂₄, widely distributed in the plant kingdom.[1] They are major constituents of various essential oils and have demonstrated a range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3] The selinene family includes several isomers, with α-, β-, and γ-selinene being the most common.[1] The stereochemical complexity of these molecules, arising from multiple chiral centers, results in a variety of stereoisomers, each with potentially unique biological properties. Understanding the precise stereochemistry and isomeric forms of γ-selinene is therefore crucial for structure-activity relationship studies and the development of potential therapeutic agents.

Isomeric Forms of Selinene

The primary isomers of selinene—alpha (α), beta (β), gamma (γ), and delta (δ)—differ in the position of their double bonds within the eudesmane skeleton.[1]

-

α-Selinene: Possesses one endocyclic and one exocyclic double bond.

-

β-Selinene: Features two exocyclic double bonds.

-

γ-Selinene: Characterized by one endocyclic and one exocyclic double bond in a different arrangement than α-selinene.

-

δ-Selinene: Contains two endocyclic double bonds.

Each of these isomers can exist as different stereoisomers due to the presence of multiple stereocenters in the decahydronaphthalene ring system.

Physicochemical and Spectral Data

A comprehensive compilation of experimentally determined quantitative data for all stereoisomers of γ-selinene and its related isomers is currently limited in the scientific literature. The following tables summarize the available information. It is important to note that some of the presented data is predicted rather than experimentally verified and should be interpreted with caution.

Table 1: General Physicochemical Properties of Selinene Isomers

| Property | γ-Selinene | α-Selinene | β-Selinene | δ-Selinene |

| CAS Number | 515-17-3[4] | 473-13-2[1] | 17066-67-0[1] | 473-14-3[1] |

| Molecular Formula | C₁₅H₂₄[5] | C₁₅H₂₄[1] | C₁₅H₂₄[1] | C₁₅H₂₄[1] |

| Molecular Weight ( g/mol ) | 204.35[4] | 204.35 | 204.35 | 204.35 |

| Boiling Point (°C) | 128-133 @ 2 Torr[6] | Not available | 120 @ 10 Torr | Not available |

| Density (g/cm³) | 0.9920 @ 15 °C[6] | Not available | 0.9136 @ 20 °C | Not available |

| logP (Predicted) | 5.27[5] | ~5.3 | ~5.3 | ~5.3 |

| Optical Rotation [α]D | Not available | Not available | +61° (CHCl₃)[7] | Not available |

Table 2: Spectroscopic Data of Selinene Isomers

| Isomer | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Mass Spectrometry (m/z) |

| γ-Selinene | Data not available in a comprehensive, experimentally verified format. | Data not available in a comprehensive, experimentally verified format. | Major fragments at m/z 189, 161, 133, 105, 93, 91, 79, 41. |

| α-Selinene | Data not available in a comprehensive, experimentally verified format. | Data not available in a comprehensive, experimentally verified format. | Major fragments at m/z 204, 189, 161, 134, 119, 105, 93, 91, 79, 41. |

| β-Selinene | Data not available in a comprehensive, experimentally verified format. | Data not available in a comprehensive, experimentally verified format. | Major fragments at m/z 204, 189, 161, 133, 119, 105, 93, 91, 79, 41. |

| δ-Selinene | Data not available in a comprehensive, experimentally verified format. | Data not available in a comprehensive, experimentally verified format. | Major fragments at m/z 204, 189, 161, 119, 105, 93, 91, 79, 41. |

Note: The mass spectrometry fragmentation patterns listed are characteristic but may vary slightly depending on the specific instrument and conditions.

Experimental Protocols

Isolation of Selinene Isomers from Plant Material

Objective: To extract and isolate selinene isomers from essential oil-rich plant sources.

Methodology:

-

Plant Material Preparation: Collect and air-dry the plant material (e.g., leaves, seeds, or rhizomes). Grind the dried material to a fine powder to increase the surface area for extraction.

-

Hydrodistillation: Subject the powdered plant material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. The essential oil, being less dense than water, will float on top of the hydrosol and can be collected.

-

Extraction of Essential Oil: Separate the collected essential oil from the aqueous layer. Dry the oil over anhydrous sodium sulfate to remove any residual water.

-

Fractionation by Column Chromatography:

-

Prepare a silica gel column (60-120 mesh) using a suitable non-polar solvent system, such as n-hexane.

-

Load the crude essential oil onto the column.

-

Elute the column with a gradient of solvents, starting with n-hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing compounds with the expected Rf values for sesquiterpenes.

-

-

Preparative TLC/HPLC: For further purification and separation of individual isomers, preparative TLC or high-performance liquid chromatography (HPLC) with a suitable chiral column can be employed.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the selinene isomers in the isolated fractions.

Methodology:

-

Sample Preparation: Dilute the isolated fractions in a suitable solvent (e.g., n-hexane) to an appropriate concentration.

-

GC-MS Conditions:

-

Column: Use a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 240 °C) at a controlled rate (e.g., 3 °C/min).

-

MS Detector: Operate in electron ionization (EI) mode at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the compounds by comparing their retention times and mass spectra with those of authentic standards and by searching against a mass spectral library (e.g., NIST).

Mandatory Visualizations

Biosynthesis of Sesquiterpenes

The biosynthesis of γ-selinene and other sesquiterpenes originates from the mevalonate (MVA) pathway, leading to the formation of the universal precursor, farnesyl pyrophosphate (FPP). A sesquiterpene synthase then catalyzes the cyclization of FPP to form the characteristic eudesmane skeleton.

Caption: Biosynthesis pathway of γ-Selinene from Acetyl-CoA.

Potential Anti-inflammatory Signaling Pathway

Essential oils containing selinene isomers have been reported to possess anti-inflammatory properties. While the specific mechanism for γ-selinene is not fully elucidated, a plausible pathway involves the inhibition of pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways.

Caption: Potential anti-inflammatory mechanism of γ-Selinene.

Conclusion

This compound and its isomers represent a promising class of sesquiterpenes with potential applications in the pharmaceutical and other industries. This technical guide has provided a summary of the current knowledge on their stereochemistry, isomeric forms, and physicochemical properties. While there are still gaps in the experimental data for many of the specific isomers, the provided protocols and pathway visualizations offer a solid foundation for future research. Further investigation into the stereospecific synthesis, chiral separation, and biological activities of individual stereoisomers is warranted to fully unlock their therapeutic potential.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scent.vn [scent.vn]

- 3. beta-selinene, 17066-67-0 [thegoodscentscompany.com]

- 4. researchgate.net [researchgate.net]

- 5. Beta-Selinene | C15H24 | CID 442393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. delta-Selinene | C15H24 | CID 520383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Showing Compound beta-Selinene (FDB013601) - FooDB [foodb.ca]

Unveiling the Bioactive Potential of γ-Selinene: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the known biological activities of γ-selinene, a bicyclic sesquiterpene found in a variety of plants. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound. While much of the current research has been conducted on essential oils containing γ-selinene, this guide consolidates the available data to infer its specific contributions to various pharmacological effects, including antimicrobial, antioxidant, anti-inflammatory, and cytotoxic activities.

Antimicrobial Activity

Essential oils rich in γ-selinene have demonstrated notable antimicrobial properties against a range of pathogens. The lipophilic nature of sesquiterpenes like γ-selinene allows them to partition into the lipid bilayers of bacterial and fungal cell membranes, disrupting their integrity and leading to cell death.

Quantitative Data on Antimicrobial Activity of Essential Oils Containing Selinene Isomers

| Essential Oil Source | Major Selinene Isomer(s) | Test Organism | MIC (μg/mL) | Reference |

| Solanum spirale | β-selinene (3.67%), α-selinene (2.74%) | Staphylococcus aureus | 21.5 | [1] |

| Solanum spirale | β-selinene (3.67%), α-selinene (2.74%) | Escherichia coli | 43.0 | [1] |

| Morella pubescens | δ-selinene (9.1%), β-selinene (8.0%) | Enterococcus faecium | 250 | [2] |

| Seseli salsugineum | δ-Selinene (1.0%) | Staphylococcus aureus | 320 | [3] |

| Seseli salsugineum | δ-Selinene (1.0%) | Bacillus cereus | 320 | [3] |

| Seseli salsugineum | δ-Selinene (1.0%) | Candida albicans | 320 | [3] |

| Seseli salsugineum | δ-Selinene (1.0%) | Candida parapsilosis | 320 | [3] |

| Seseli salsugineum | δ-Selinene (1.0%) | Candida krusei | 320 | [3] |

| Seseli salsugineum | δ-Selinene (1.0%) | Pseudomonas aeruginosa | 1280 | [3] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

A common method to determine the Minimum Inhibitory Concentration (MIC) is the broth microdilution assay.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL, standardized using a spectrophotometer.

-

Preparation of Test Compound: The essential oil or isolated γ-selinene is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the test substance that visibly inhibits microbial growth.

Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Antioxidant Activity

γ-Selinene is believed to contribute to the antioxidant properties of various essential oils. Its chemical structure, containing double bonds, may allow it to scavenge free radicals and reduce oxidative stress.

Quantitative Data on Antioxidant Activity of Essential Oils Containing Selinene Isomers

| Essential Oil Source | Major Selinene Isomer(s) | Assay | IC50 (μg/mL) | Reference |

| Cochlospermum regium (leaves) | Not Specified | DPPH | 47.65 (µL/mL) | [4] |

| Cochlospermum regium (xylopodium) | β-selinene (26.17%) | DPPH | 111.16 (µL/mL) | [4] |

| Morella pubescens | δ-selinene (9.1%), β-selinene (8.0%) | ABTS | 46.4 | [2] |

| Morella pubescens | δ-selinene (9.1%), β-selinene (8.0%) | DPPH | 237.1 | [2] |

| Callicarpa macrophylla (mature seeds/fruits) | β-selinene (57.01%) | DPPH | 7.37 (µL/mL) | [5] |

| Solanum spirale | β-selinene (3.67%), α-selinene (2.74%) | DPPH | 41,890 | [1] |

Experimental Protocol: DPPH Radical Scavenging Assay

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method for evaluating antioxidant activity.

-

Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

-

Reaction Mixture: Various concentrations of the test compound (essential oil or isolated γ-selinene) are added to the DPPH solution.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer. The decrease in absorbance indicates the radical scavenging activity.

-

Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.

Anti-inflammatory Activity

The anti-inflammatory effects of essential oils containing γ-selinene are often attributed to the modulation of key inflammatory signaling pathways. These pathways, when activated by stimuli like lipopolysaccharide (LPS), lead to the production of pro-inflammatory mediators.

Signaling Pathways in Inflammation

The anti-inflammatory action of many natural products involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. While direct evidence for γ-selinene is limited, it is plausible that it contributes to the observed anti-inflammatory effects of essential oils by targeting these pathways.

Hypothesized anti-inflammatory mechanism of γ-Selinene via MAPK and NF-κB pathways.

Experimental Protocol: Measurement of Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

-

Treatment: Cells are pre-treated with various concentrations of the test compound for a specific duration (e.g., 1 hour) before being stimulated with an inflammatory agent like LPS.

-

Incubation: The cells are incubated for a further period (e.g., 24 hours).

-

Griess Assay: The amount of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Analysis: A decrease in nitrite concentration in the treated cells compared to the LPS-only control indicates an inhibition of NO production.

Cytotoxic Activity

Several studies have investigated the cytotoxic effects of essential oils containing selinene isomers against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis.

Quantitative Data on Cytotoxicity of Essential Oils Containing Selinene Isomers

| Essential Oil Source | Major Selinene Isomer(s) | Cell Line | IC50 (μg/mL) | Reference |

| Solanum spirale | β-selinene (3.67%), α-selinene (2.74%) | KB (oral cancer) | 26.42 | [1] |

| Solanum spirale | β-selinene (3.67%), α-selinene (2.74%) | MCF-7 (breast cancer) | 19.69 | [1] |

| Solanum spirale | β-selinene (3.67%), α-selinene (2.74%) | NCI-H187 (small cell lung cancer) | 24.02 | [1] |

| Cochlospermum regium (leaves) | Not Specified | Artemia salina (LC50) | 90.17 | [4] |

| Cochlospermum regium (xylopodium) | β-selinene (26.17%) | Artemia salina (LC50) | 625.08 | [4] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test compound and incubated for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance is measured at a specific wavelength (around 570 nm).

-

Analysis: The absorbance is proportional to the number of viable cells. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.

Conclusion and Future Directions

The available evidence strongly suggests that γ-selinene is a promising bioactive compound with a range of potential therapeutic applications. However, to fully elucidate its pharmacological profile, further research is imperative. Future studies should focus on:

-

Isolation and Purification: Conducting biological assays with highly purified γ-selinene to definitively attribute specific activities to this compound.

-

Mechanism of Action: In-depth studies to unravel the precise molecular mechanisms and signaling pathways modulated by isolated γ-selinene.

-

In Vivo Studies: Evaluating the efficacy and safety of γ-selinene in animal models to translate the in vitro findings into a preclinical context.

This technical guide serves as a foundational resource for the scientific community to build upon, with the ultimate goal of harnessing the therapeutic potential of γ-selinene for the development of novel pharmaceuticals.

References

- 1. Chemical constituents and antioxidant and biological activities of the essential oil from leaves of Solanum spirale - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. bezmialemscience.org [bezmialemscience.org]

- 4. scientificelectronicarchives.org [scientificelectronicarchives.org]

- 5. β-Selinene-Rich Essential Oils from the Parts of Callicarpa macrophylla and Their Antioxidant and Pharmacological Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Gamma-Selinene in Plant Defense: A Technical Whitepaper

Abstract

Gamma-selinene, a bicyclic sesquiterpene hydrocarbon, is a constituent of the volatile organic compounds (VOCs) emitted by a diverse range of plant species. While the broader class of sesquiterpenoids is well-recognized for its crucial role in plant defense, the specific functions of this compound remain less characterized compared to its isomers. This technical guide synthesizes the current understanding of this compound's involvement in plant defense mechanisms, drawing upon available literature for its biosynthesis, direct and indirect defensive capacities, and the well-documented defensive role of its isomer, beta-selinene, as a case study. This paper provides researchers, scientists, and drug development professionals with a comprehensive overview, including detailed experimental protocols for its analysis and quantitative data on the bioactivity of related compounds, while also highlighting critical knowledge gaps to guide future research.

Introduction to this compound

This compound (C₁₅H₂₄) is a naturally occurring sesquiterpene, a class of secondary metabolites derived from three isoprene units.[1] It is an isomer within the selinene group, which also includes alpha- and beta-selinene, all differing in the position of their double bonds.[1] As a volatile organic compound, it contributes to the essential oils of various plants, including celery, cypress, and sage.[2] While often identified as a component in the chemical arsenal of plants, its direct efficacy as a defensive agent is not yet extensively documented in dedicated studies.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄ | [2][3] |

| Molecular Weight | 204.35 g/mol | [2][4] |

| CAS Number | 515-17-3 | [2][3] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 269.00 to 270.00 °C @ 760.00 mm Hg | [4][5] |

| Classification | Bicyclic Sesquiterpene Hydrocarbon | [1] |

Biosynthesis of Sesquiterpenoids

The biosynthesis of all sesquiterpenoids, including this compound, originates from the universal C₅ precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In the cytosol of plant cells, these precursors are synthesized primarily through the mevalonate (MVA) pathway.[1] Two molecules of IPP are sequentially condensed with one molecule of DMAPP to form the C₁₅ intermediate, farnesyl diphosphate (FPP). FPP serves as the critical substrate for a class of enzymes known as terpene synthases (TPS). A specific sesquiterpene synthase catalyzes the complex cyclization of FPP to form the characteristic bicyclic structure of this compound.[1][6]

Caption: General biosynthesis pathway for this compound via the MVA pathway and FPP cyclization.

Role in Plant Defense Mechanisms

Plant secondary metabolites form a sophisticated defense system against a wide array of biotic threats, including pathogens and herbivores.[7][8] This defense can be categorized as either direct, where compounds have direct toxic or repellent effects, or indirect, where they attract natural enemies of the herbivores.

Direct Defense

While it is inferred that this compound contributes to a plant's defensive chemical mixture, specific studies demonstrating its direct antifungal or insecticidal properties are limited.[1] However, essential oils containing selinene isomers have shown bioactivity. For instance, an essential oil rich in β-selinene and α-selinene from Callicarpa macrophylla has been noted for its biological activities, and related compounds have demonstrated anti-inflammatory and antimicrobial properties.[9] The bark essential oil of Duguetia lanceolata, containing β-selinene, exhibited lethal activity against brine shrimp, which is often correlated with larvicidal activity.[10] These findings suggest a potential, yet unconfirmed, direct defense role for this compound.

Indirect Defense

Volatile organic compounds are key mediators in plant-insect communication.[11][12] Plants under herbivore attack release specific VOC blends that can attract predators or parasitoids of the attacking herbivore.[13] Although this compound is a component of these volatile bouquets in some species, its specific function as a semiochemical—whether as an attractant for beneficial insects or a repellent for pests—has not been clearly established.[1]

Caption: Conceptual model of direct and indirect defense mechanisms involving plant volatiles.

Case Study: Selinene-Derived Antibiotics in Maize

A robust example of a selinene isomer's role in defense comes from studies on maize (Zea mays). While this research focuses on beta-selinene, it provides a powerful model for how this class of molecules functions in plant immunity. In maize roots, fungal infection or herbivory induces the expression of the gene terpene synthase 21 (ZmTps21).[13][14] This enzyme cyclizes FPP to produce β-selinene as the dominant product.[14] Subsequently, β-selinene is oxidized to form the non-volatile antibiotic derivative, β-costic acid.[13]

This selinene-derived metabolite provides potent defense. Field-challenged maize roots can accumulate β-costic acid to levels exceeding 100 μg/g fresh weight.[13][14] These concentrations are significantly higher than those required to inhibit the growth of various fungal pathogens and to deter rootworm larvae in laboratory assays.[14]

Caption: Signaling and biosynthetic pathway for selinene-mediated defense in maize roots.

Quantitative Defense Data

The study on maize provides valuable quantitative data on the efficacy of selinene-derived defenses.

Table 2: In Vitro Antifungal Activity of β-Costic Acid [13][14]

| Fungal Pathogen | IC₅₀ (μg/mL) |

| Fusarium graminearum | 25 |

| Fusarium verticillioides | 35 |

| Cochliobolus heterostrophus | 35 |

| Aspergillus flavus | 40 |

| Rhizoctonia solani | 60 |

Table 3: Effect of β-Costic Acid on Generalist Rootworm Larvae (Diabrotica balteata) [13][14]

| Metric | Control | β-Costic Acid (100 μg/g) |

| Larval Mass (mg) | 1.8 (±0.1) | 1.2 (±0.1) |

| Survival Rate (%) | 90 | 65 |

Table 4: Emission of β-Selinene from Field-Grown Maize Roots [13]

| Maize Line | β-Selinene Emission (μg 12h⁻¹ g⁻¹ dry weight) |

| B73 | 0.2 (±0.1) |

| Mo17 | 0.1 (±0.05) |

| IBM-RIL-0287 | 1.8 (±0.4) |

Experimental Protocols for Selinene Analysis

The study of volatile sesquiterpenes like this compound requires specialized analytical techniques to accurately capture, identify, and quantify these compounds from plant tissues.[11][15]

Volatile Collection and Analysis

A standard method for analyzing plant volatiles involves headspace collection followed by gas chromatography-mass spectrometry (GC-MS).[16][17]

-

Sample Preparation: Fresh plant material (e.g., leaves, roots) is enclosed in a sealed, inert container (e.g., a glass chamber or cuvette) to allow volatiles to accumulate in the headspace.[12]

-

Volatile Trapping (Dynamic Headspace): A clean air stream is passed through the chamber, and the exiting air is drawn through an adsorbent trap (e.g., containing Porapak Q or Tenax TA) that captures the VOCs.

-

Thermal Desorption: The adsorbent trap is heated rapidly in the injector port of a gas chromatograph. This process, known as thermal desorption, releases the trapped volatiles onto the GC column.[15]

-

Gas Chromatography (GC): The volatilized compounds are separated based on their boiling points and affinity for the GC column (a common choice is a non-polar HP-5MS column).[18]

-

Detection and Identification:

-

Mass Spectrometry (MS): As compounds elute from the GC column, they are ionized and fragmented. The resulting mass spectrum provides a chemical fingerprint that can be compared against spectral libraries (e.g., NIST) for positive identification.[15][18]

-

Flame Ionization Detection (FID): For quantification, a GC-FID can be used. The detector's response is proportional to the amount of carbon atoms, allowing for accurate measurement when calibrated with a known standard of this compound.[19]

-

References

- 1. This compound | 515-17-3 | Benchchem [benchchem.com]

- 2. Cas 515-17-3,γ-selinene | lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. Npc322415 | C15H24 | CID 521334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound, 515-17-3 [thegoodscentscompany.com]

- 6. KEGG PATHWAY: ko00909 [genome.jp]

- 7. Defense mechanisms involving secondary metabolism in the grass family - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. lib.uva.nl [lib.uva.nl]

- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 13. Selinene Volatiles Are Essential Precursors for Maize Defense Promoting Fungal Pathogen Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Selinene Volatiles Are Essential Precursors for Maize Defense Promoting Fungal Pathogen Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. practical-approaches-to-plant-volatile-analysis - Ask this paper | Bohrium [bohrium.com]

- 17. [PDF] Practical approaches to plant volatile analysis. | Semantic Scholar [semanticscholar.org]

- 18. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]

A Technical Guide to γ-Selinene: Commercial Availability, Analysis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Selinene (γ-Selinene) is a naturally occurring bicyclic sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1] As an isomer within the broader group of selinenes, it is found in the essential oils of various plants, including celery, sage, and Cannabis sativa.[2] This technical guide provides an in-depth overview of the commercial availability of γ-Selinene, detailed experimental protocols for its extraction and analysis, and a review of its biosynthetic pathways and potential therapeutic signaling pathways.

γ-Selinene is classified under the eudesmane subclass of sesquiterpenoids and is noted for its potential anti-inflammatory, antifungal, and anticancer properties.[2] Its chemical identity is confirmed by its CAS Number: 515-17-3.[3] This document serves as a core resource for professionals requiring purified γ-Selinene for research and development purposes.

Commercial Availability and Suppliers

Procuring high-purity γ-Selinene is essential for accurate and reproducible research. While many chemical suppliers offer this compound, pricing and bulk availability often require direct inquiry. The following table summarizes key information from various suppliers for research-grade γ-Selinene.

| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities | Notes |

| Benchchem [4] | 515-17-3 | C₁₅H₂₄ | 204.35 | Inquiry required | Inquiry required | For research use only. Not for human or veterinary use. |

| LookChem [2] | 515-17-3 | C₁₅H₂₄ | 204.35 | Inquiry required | Listings for kilogram quantities exist, but require inquiry for confirmation. | Marketplace with various listed suppliers. |

| Amadis Chemical | 515-17-3 | C₁₅H₂₄ | 204.35 | 97% | Inquiry required | Pricing and stock require inquiry. |

| The Good Scents Company [5] | 515-17-3 | C₁₅H₂₄ | 204.35 | Assay: 92.00 to 100.00% | Not specified for sale | Primarily a data resource; notes the compound is not for fragrance or flavor use. |

Experimental Protocols

Extraction of γ-Selinene from Natural Sources (e.g., Celery Seeds)

γ-Selinene is a major constituent of celery seed essential oil.[6][7] The following protocol outlines a standard method for its extraction via hydro-distillation.

Methodology: Hydro-distillation using a Clevenger-type Apparatus [8][9]

-

Preparation of Plant Material: Obtain mature, healthy celery seeds (Apium graveolens). Grind 100 g of the seeds into a coarse powder to increase the surface area for efficient oil extraction.

-

Hydro-distillation: Place the ground seeds into a 2 L round-bottom flask. Add 1 L of distilled water to the flask.

-

Apparatus Setup: Connect the flask to a Clevenger-type apparatus designed for oils lighter than water. Connect a condenser to the Clevenger apparatus and ensure a steady flow of cold water.

-

Extraction: Heat the flask using a heating mantle. Bring the water to a boil and maintain a gentle, rolling boil for a minimum of 3-5 hours. The steam and volatile oils will rise, condense in the condenser, and collect in the graduated tube of the Clevenger apparatus.

-

Oil Collection: Once the extraction is complete (i.e., no more oil is collecting), allow the apparatus to cool to room temperature. Carefully collect the separated essential oil layer from the top of the hydrosol.

-

Drying and Storage: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water. Store the final oil in a sealed, dark glass vial at 4°C to prevent degradation.[7]

Analysis and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the definitive method for identifying and quantifying volatile compounds like γ-Selinene within a complex essential oil matrix.[4]

Methodology: GC-MS Analysis [7][10]

-

Sample Preparation: Dilute the extracted essential oil sample (1 µL) with a suitable solvent such as acetone or hexane (e.g., 1:100 v/v).

-

GC-MS System: Utilize a gas chromatograph coupled to a mass spectrometer detector (e.g., Agilent 8890 GC with 5977B MS).

-

Chromatographic Conditions:

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (e.g., 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness).[10]

-

Carrier Gas: Helium, at a constant flow rate (e.g., 1.0 mL/min).[10]

-

Injector: Split mode (e.g., split ratio 1:50).[7]

-

Injector Temperature: 270°C.[10]

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 minute.

-

Ramp 1: Increase at 10°C/min to 180°C, hold for 1 minute.

-

Ramp 2: Increase at 20°C/min to 280°C, hold for 15 minutes.[10]

-

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Scan Range: m/z 20–550 amu.[10]

-

Solvent Delay: 4 minutes.

-

-

Component Identification: Identify γ-Selinene by comparing its mass spectrum with reference spectra in established libraries (e.g., NIST, Wiley) and by comparing its calculated Retention Index (RI) with literature values. The relative percentage of γ-Selinene is determined by the peak area relative to the total peak area of all identified components.

Biosynthesis and Biological Signaling Pathways

Biosynthesis of γ-Selinene

Like all sesquiterpenoids, γ-Selinene is biosynthesized from the precursor farnesyl pyrophosphate (FPP).[2] FPP itself is derived from the mevalonate (MVA) pathway in the plant cell's cytosol.[2] A specific sesquiterpene synthase enzyme catalyzes the complex cyclization of the linear FPP molecule to form the characteristic bicyclic structure of γ-Selinene.

Potential Anti-Inflammatory Signaling Pathway: NF-κB Inhibition